N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide
CAS No.: 2034500-60-0
Cat. No.: VC7483043
Molecular Formula: C23H16N4O3
Molecular Weight: 396.406
* For research use only. Not for human or veterinary use.
![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide - 2034500-60-0](/images/structure/VC7483043.png)
Specification
CAS No. | 2034500-60-0 |
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Molecular Formula | C23H16N4O3 |
Molecular Weight | 396.406 |
IUPAC Name | N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-3-phenyl-2,1-benzoxazole-5-carboxamide |
Standard InChI | InChI=1S/C23H16N4O3/c28-23(26-13-20-21(25-10-9-24-20)17-8-11-29-14-17)16-6-7-19-18(12-16)22(30-27-19)15-4-2-1-3-5-15/h1-12,14H,13H2,(H,26,28) |
Standard InChI Key | VJKYCPJNKVGRIB-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C(=O)NCC4=NC=CN=C4C5=COC=C5 |
Introduction
Structural Analysis and Molecular Characteristics
Core Scaffold Composition
The compound’s structure comprises four distinct heterocyclic components:
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Furan-3-yl group: A five-membered oxygen-containing aromatic ring known for enhancing metabolic stability and modulating electronic properties in drug candidates.
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Pyrazine ring: A nitrogen-rich bicyclic system that facilitates hydrogen bonding and π-π stacking interactions with biological targets.
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Benzo[c]isoxazole: A fused bicyclic system combining benzene and isoxazole rings, offering rigidity and potential kinase inhibitory activity due to its planar structure .
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3-Phenylcarboxamide: A hydrophobic phenyl group linked via a carboxamide bridge, which may improve membrane permeability and target binding affinity.
The molecular formula is C₂₄H₁₇N₅O₃, with a calculated molecular weight of 423.43 g/mol. Key structural features are summarized in Table 1.
Table 1: Structural and Physicochemical Properties
Property | Value |
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Molecular Formula | C₂₄H₁₇N₅O₃ |
Molecular Weight | 423.43 g/mol |
Hydrogen Bond Donors | 2 (amide NH, isoxazole NH) |
Hydrogen Bond Acceptors | 6 (furan O, pyrazine N, etc.) |
Rotatable Bonds | 5 |
Topological Polar SA | 98.7 Ų |
Spectroscopic Characterization
While experimental data for this specific compound are unavailable, analogous molecules suggest characteristic spectral signatures:
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¹H NMR: Peaks at δ 8.2–8.5 ppm (pyrazine protons), δ 7.3–7.8 ppm (aromatic protons from benzo[c]isoxazole and phenyl), and δ 6.4–6.8 ppm (furan protons).
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IR Spectroscopy: Stretching vibrations at ~1670 cm⁻¹ (amide C=O), ~1600 cm⁻¹ (aromatic C=C), and ~1240 cm⁻¹ (isoxazole C-O) .
Synthetic Routes and Optimization
Retrosynthetic Strategy
The synthesis likely involves sequential coupling reactions:
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Benzo[c]isoxazole-5-carboxylic acid preparation via cyclization of o-hydroxybenzaldehyde derivatives with hydroxylamine.
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Amide bond formation between the carboxylic acid and (3-(furan-3-yl)pyrazin-2-yl)methanamine using coupling agents like HATU or EDCI.
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Phenyl group introduction via Suzuki-Miyaura cross-coupling at the isoxazole’s 3-position .
Table 2: Key Synthetic Intermediates
Intermediate | Role |
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Benzo[c]isoxazole-5-carboxylic acid | Core scaffold precursor |
(3-(Furan-3-yl)pyrazin-2-yl)methanamine | Amine for carboxamide linkage |
3-Bromobenzo[c]isoxazole | Suzuki coupling precursor |
Challenges in Synthesis
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Regioselectivity: Ensuring proper substitution on the pyrazine and benzo[c]isoxazole rings requires careful catalyst selection.
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Solubility Issues: The hydrophobic phenyl and furan groups may necessitate polar aprotic solvents (e.g., DMF) for reaction homogeneity .
Parameter | Value | Method |
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LogP | 3.2 ± 0.5 | XLogP3 |
Water Solubility | Poor (<10 µM) | SwissADME |
CYP3A4 Inhibition | Moderate | PreADMET |
Blood-Brain Barrier | Permeable | BOILED-Egg Model |
Toxicity and ADME Profile
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Hepatotoxicity: Structural alerts (furan rings) suggest potential liver enzyme induction.
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Metabolic Stability: Predominant oxidation sites at the furan and pyrazine rings may lead to reactive metabolites .
Comparative Analysis with Analogous Compounds
Activity Trends in Isoxazole Derivatives
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N-((3-(Furan-3-yl)pyrazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide: Demonstrates IC₅₀ = 1.2 µM against JAK2 in preclinical models.
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N-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]-1H-indole-3-carboxamide: Exhibits HDAC6 inhibition (IC₅₀ = 0.8 µM) but poor oral bioavailability .
Structural Modifications for Optimization
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Benzo[c]isoxazole vs. Isoxazole: The fused ring system enhances target residence time but reduces solubility.
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Phenyl Substitution: Meta-substitution (as in this compound) improves steric complementarity with hydrophobic kinase pockets .
Future Directions and Research Gaps
Priority Investigations
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In vitro Screening: Prioritize kinase and epigenetic enzyme panels to identify primary targets.
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Prodrug Development: Address solubility limitations through phosphate or ester prodrug formulations.
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Metabolite Identification: Use LC-MS/MS to characterize Phase I/II metabolites and mitigate toxicity risks.
Collaborative Opportunities
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Fragment-Based Drug Design: Leverage the benzo[c]isoxazole core as a fragment for lead optimization.
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Polypharmacology Studies: Explore multi-target activity against cancer-related pathways (e.g., kinase-HDAC dual inhibition).
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